(Z)-SU14813

説明

SU-014813 is a small molecule drug with a maximum clinical trial phase of II (across all indications) and has 2 investigational indications.

Structure

3D Structure

特性

IUPAC Name |

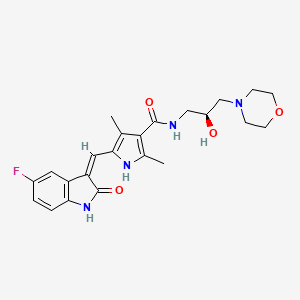

5-[(Z)-(5-fluoro-2-oxo-1H-indol-3-ylidene)methyl]-N-[(2S)-2-hydroxy-3-morpholin-4-ylpropyl]-2,4-dimethyl-1H-pyrrole-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H27FN4O4/c1-13-20(10-18-17-9-15(24)3-4-19(17)27-22(18)30)26-14(2)21(13)23(31)25-11-16(29)12-28-5-7-32-8-6-28/h3-4,9-10,16,26,29H,5-8,11-12H2,1-2H3,(H,25,31)(H,27,30)/b18-10-/t16-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTNPALGJUAXMMC-PMFHANACSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(NC(=C1C(=O)NCC(CN2CCOCC2)O)C)C=C3C4=C(C=CC(=C4)F)NC3=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(NC(=C1C(=O)NC[C@@H](CN2CCOCC2)O)C)/C=C\3/C4=C(C=CC(=C4)F)NC3=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H27FN4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701025698 | |

| Record name | 5-[(Z)-(5-Fluoro-2-oxo-1H-indol-3-ylidene)methyl]-N-[(2S)-2-hydroxy-3-morpholin-4-ylpropyl]-2,4-dimethyl-1H-pyrrole-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701025698 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

442.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

452105-23-6, 627908-92-3 | |

| Record name | SU-14813 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0452105236 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | SU 14813 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0627908923 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-[(Z)-(5-Fluoro-2-oxo-1H-indol-3-ylidene)methyl]-N-[(2S)-2-hydroxy-3-morpholin-4-ylpropyl]-2,4-dimethyl-1H-pyrrole-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701025698 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | SU-14813 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZZ6VH5MZ17 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

(Z)-SU14813: A Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

(Z)-SU14813 is a potent, orally active, multi-targeted receptor tyrosine kinase (RTK) inhibitor. This document provides a comprehensive overview of its mechanism of action, focusing on its interaction with key signaling pathways implicated in cancer progression and angiogenesis. Quantitative data on its inhibitory activity are presented, along with detailed methodologies for key experimental assays and visual representations of the associated signaling cascades and experimental workflows.

Core Mechanism of Action

This compound exerts its anti-tumor and anti-angiogenic effects by competitively inhibiting the ATP-binding site of several RTKs, primarily belonging to the split-kinase domain family. This inhibition blocks the autophosphorylation of the receptors and subsequent activation of downstream signaling pathways. The primary targets of SU14813 are Vascular Endothelial Growth Factor Receptors (VEGFRs), Platelet-Derived Growth Factor Receptors (PDGFRs), Mast/stem cell growth factor receptor (KIT), and FMS-like tyrosine kinase 3 (FLT3).[1][2][3] By simultaneously targeting these receptors, SU14813 disrupts critical cellular processes in both tumor cells and endothelial cells, including proliferation, migration, survival, and angiogenesis.[1][3]

Quantitative Inhibitory Activity

The inhibitory potency of this compound against its primary targets has been quantified through various biochemical and cellular assays. The half-maximal inhibitory concentration (IC50) values are summarized below.

Table 1: Biochemical IC50 Values for this compound

| Target Kinase | IC50 (nM) |

| VEGFR1 (Flt-1) | 2 |

| VEGFR2 (KDR/Flk-1) | 50 |

| PDGFRβ | 4 |

| KIT | 15 |

Data sourced from multiple biochemical assays.[4][5][6][7]

Table 2: Cellular IC50 Values for this compound

| Target/Cell Line | IC50 (nM) |

| VEGFR-2 (Porcine Aortic Endothelial Cells) | 5.2 |

| PDGFR-β (Porcine Aortic Endothelial Cells) | 9.9 |

| KIT (Porcine Aortic Endothelial Cells) | 11.2 |

| U-118MG (glioblastoma cell line) | 50 - 100 |

Data sourced from cellular phosphorylation and proliferation assays.[4][8]

Signaling Pathway Inhibition

This compound's therapeutic effects are a direct consequence of its ability to modulate key signaling pathways downstream of its target RTKs.

VEGFR Signaling Pathway

VEGF signaling, primarily through VEGFR2, is a critical driver of angiogenesis. Upon binding of VEGF, VEGFR2 dimerizes and autophosphorylates, initiating downstream cascades that promote endothelial cell proliferation, migration, and survival. SU14813 blocks this initial phosphorylation event.

Caption: Inhibition of the VEGFR2 signaling cascade by this compound.

PDGFR Signaling Pathway

PDGF signaling is involved in cell growth, proliferation, and migration. Aberrant PDGFR signaling is a hallmark of several cancers. SU14813 effectively inhibits PDGFR phosphorylation, thereby blocking these pro-tumorigenic signals.

Caption: Inhibition of the PDGFRβ signaling cascade by this compound.

Experimental Protocols

Detailed methodologies for key experiments cited in the characterization of this compound are provided below. These protocols are based on published literature and standard laboratory practices.

Biochemical Kinase Assay

This assay quantifies the direct inhibitory effect of SU14813 on the enzymatic activity of purified kinase domains.

Workflow Diagram:

Caption: Workflow for a typical biochemical kinase assay.

Methodology:

-

Reaction Setup: In a 96-well plate, combine the purified recombinant kinase domain, a generic tyrosine kinase substrate (e.g., poly(Glu, Tyr) 4:1), and a buffer containing MgCl2.

-

Inhibitor Addition: Add this compound at a range of concentrations. Include a DMSO control.

-

Initiation: Start the reaction by adding ATP mixed with a small amount of radiolabeled γ-32P-ATP.

-

Incubation: Incubate the plate at 30°C for a specified time (e.g., 20 minutes).

-

Termination: Stop the reaction by adding a solution containing EDTA.

-

Detection: Spot the reaction mixture onto filter paper and wash to remove unincorporated 32P-ATP. Measure the remaining radioactivity on the filter paper, which corresponds to the phosphorylated substrate, using a scintillation counter.

-

Analysis: Plot the percentage of inhibition against the log concentration of SU14813 and determine the IC50 value using non-linear regression.

Cellular Receptor Phosphorylation Assay

This assay measures the ability of SU14813 to inhibit the phosphorylation of its target receptors within a cellular context.

Workflow Diagram:

Caption: Workflow for a cellular receptor phosphorylation assay.

Methodology:

-

Cell Culture: Plate cells engineered to overexpress the target receptor (e.g., NIH 3T3 cells transfected with VEGFR2) in 96-well plates and grow to confluence.

-

Serum Starvation: To reduce basal receptor phosphorylation, starve the cells in a low-serum medium (e.g., 0.5% FBS) for 18-24 hours.

-

Inhibitor Treatment: Treat the cells with various concentrations of this compound for 1-2 hours.

-

Ligand Stimulation: Stimulate the cells with the corresponding ligand (e.g., 50 ng/mL VEGF) for a short period (e.g., 5-10 minutes) to induce receptor phosphorylation.

-

Cell Lysis: Wash the cells with cold PBS and then lyse them with a lysis buffer containing protease and phosphatase inhibitors.

-

Detection (ELISA): Coat an ELISA plate with a capture antibody specific for the total receptor. Add the cell lysates, followed by a detection antibody that specifically recognizes the phosphorylated form of the receptor (e.g., anti-phospho-VEGFR2). Use a secondary antibody conjugated to HRP and a colorimetric substrate for detection.

-

Analysis: Determine the level of receptor phosphorylation for each SU14813 concentration and calculate the IC50 value.

HUVEC Survival Assay

This assay assesses the effect of SU14813 on the survival of human umbilical vein endothelial cells (HUVECs), a key process in angiogenesis.

Methodology:

-

Cell Seeding: Seed HUVECs in a 96-well plate in their complete growth medium.

-

Starvation: Once the cells are attached, replace the medium with a basal medium containing low serum (e.g., 1% FBS) and incubate overnight.

-

Treatment: Add this compound at various concentrations to the wells.

-

Growth Factor Stimulation: Add a pro-angiogenic growth factor, such as VEGF (e.g., 20 ng/mL), to the appropriate wells. Include a control group with no growth factor.

-

Incubation: Incubate the plates for 48-72 hours.

-

Viability Assessment: Add MTT reagent to each well and incubate for 4 hours to allow for the formation of formazan (B1609692) crystals. Solubilize the crystals with DMSO or a similar solvent.

-

Data Analysis: Measure the absorbance at 570 nm. The absorbance is proportional to the number of viable cells. Calculate the IC50 of SU14813 for the inhibition of VEGF-stimulated HUVEC survival.

In Vivo Xenograft Tumor Growth Study

This study evaluates the anti-tumor efficacy of this compound in a living organism.

Methodology:

-

Animal Model: Use immunocompromised mice, such as athymic nude or NOD/SCID mice.

-

Tumor Cell Implantation: Subcutaneously inject a suspension of human tumor cells (e.g., C6 glioma or MV4;11 leukemia cells) into the flank of each mouse.

-

Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

-

Treatment: Randomize the mice into treatment and control groups. Administer this compound orally, typically twice daily, at various doses (e.g., 10-80 mg/kg). The control group receives the vehicle.

-

Tumor Measurement: Measure the tumor dimensions with calipers every 2-3 days and calculate the tumor volume.

-

Study Endpoint: Continue treatment for a predetermined period (e.g., 21 days) or until the tumors in the control group reach a specific size.

-

Data Analysis: Compare the tumor growth rates between the treated and control groups to determine the efficacy of this compound.

Conclusion

This compound is a multi-targeted RTK inhibitor that potently inhibits VEGFR, PDGFR, KIT, and FLT3. Its mechanism of action involves the blockade of key signaling pathways that drive tumor growth, proliferation, and angiogenesis. The data and protocols presented in this guide provide a comprehensive technical overview for researchers and drug development professionals working with this and similar targeted therapies. The ability of SU14813 to simultaneously inhibit multiple oncogenic pathways underscores the potential of multi-targeted kinase inhibitors in cancer therapy.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. Vascular endothelial growth factor signaling in health and disease: from molecular mechanisms to therapeutic perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. SU14813: a novel multiple receptor tyrosine kinase inhibitor with potent antiangiogenic and antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Vascular Endothelial Growth Factor (VEGF) and Its Receptor (VEGFR) Signaling in Angiogenesis: A Crucial Target for Anti- and Pro-Angiogenic Therapies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Development - VEGF signaling via VEGFR2 - generic cascades Pathway Map - PrimePCR | Life Science | Bio-Rad [commerce.bio-rad.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. selleckchem.com [selleckchem.com]

- 8. medchemexpress.com [medchemexpress.com]

(Z)-SU14813: A Technical Profile of a Multi-Targeted Receptor Tyrosine Kinase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

(Z)-SU14813 is a potent, orally active, small-molecule inhibitor of multiple receptor tyrosine kinases (RTKs).[1] Structurally similar to sunitinib (B231) (SU11248), it was identified from the same chemical library and targets several split kinase domain RTKs that are crucial mediators of angiogenesis, tumor growth, and metastasis.[2][3] This technical guide provides a detailed overview of the inhibitor's profile, including its biochemical and cellular activities, the signaling pathways it modulates, and the experimental protocols used for its characterization.

Biochemical Inhibitory Profile

This compound demonstrates potent inhibitory activity against several key RTKs in biochemical assays. The compound is highly selective for its primary targets, with IC50 values in the low nanomolar range.[2][4] Its selectivity is approximately 100- to 10,000-fold greater for these target RTKs compared to other non-target kinases evaluated.[2]

Table 1: Biochemical IC50 Values of this compound

| Target Kinase | IC50 Value |

| VEGFR-1 (Flt-1) | 2 nM (0.002 µM)[4][5] |

| VEGFR-2 (KDR) | 50 nM (0.05 µM)[4][5] |

| PDGFR-α | 4 nM (0.004 µM) |

| PDGFR-β | 4 nM[4][5] |

| KIT | 15 nM (0.015 µM)[4][5] |

| FLT3 | Inhibited, value in range of 2-50 nM[2] |

| CSF1R (FMS) | Inhibited[2] |

| FGFR-1 | 3.5 µM |

| c-Met | 9 µM |

| Src | 2.5 µM |

| EGFR | >20 µM |

Cellular Inhibitory Profile

In cell-based assays, this compound effectively inhibits both ligand-dependent and autonomous RTK phosphorylation. This cellular activity translates into the inhibition of critical downstream processes such as cell proliferation and survival.

Table 2: Cellular IC50 Values of this compound

| Cellular Activity | Cell Line / System | IC50 Value |

| VEGFR-2 Phosphorylation | Porcine Aortic Endothelial Cells | 5.2 nM[5] |

| PDGFR-β Phosphorylation | Porcine Aortic Endothelial Cells | 9.9 nM[5] |

| KIT Phosphorylation | Porcine Aortic Endothelial Cells | 11.2 nM[5] |

| FLT3-ITD Phosphorylation | MV4;11 Cells | 50 nM |

| VEGF-induced HUVEC Survival | Human Umbilical Vein Endothelial Cells | 6.8 nM |

| U-118MG Cell Growth | Human Glioblastoma Cells | 50 - 100 nM[5] |

Key Signaling Pathways Targeted by this compound

This compound exerts its anti-angiogenic and anti-tumor effects by simultaneously blocking several critical signaling pathways. By inhibiting VEGFRs and PDGFRs on endothelial cells, it disrupts tumor neo-angiogenesis. Concurrently, by inhibiting KIT and FLT3 on tumor cells, it directly impedes tumor cell proliferation and survival.[3]

Experimental Methodologies

The characterization of this compound involves several key in vitro assays.

These assays quantify the direct inhibitory effect of this compound on the enzymatic activity of target kinases.

-

Protocol Summary: The determination of biochemical IC50 values was conducted using glutathione (B108866) S-transferase (GST) fusion proteins that contained the complete cytoplasmic domains of the respective receptor tyrosine kinases.[2] The assays measure the ability of the kinase to phosphorylate a substrate in the presence of varying concentrations of the inhibitor. The resulting data is used to calculate the IC50 value, which represents the concentration of this compound required to inhibit 50% of the kinase's enzymatic activity.

References

SU14813: A Multi-Targeted Receptor Tyrosine Kinase Inhibitor with Potent Anti-Angiogenic Activity

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

SU14813 is a potent, orally bioavailable, multi-targeted receptor tyrosine kinase (RTK) inhibitor that has demonstrated significant anti-angiogenic and anti-tumor activity.[1][2] By simultaneously targeting key RTKs involved in tumor angiogenesis and growth, such as Vascular Endothelial Growth Factor Receptors (VEGFRs), Platelet-Derived Growth Factor Receptors (PDGFRs), KIT, and FMS-like tyrosine kinase 3 (FLT3), SU14813 offers a comprehensive approach to cancer therapy.[1][3] This technical guide provides a detailed overview of SU14813, including its mechanism of action, quantitative inhibitory data, detailed experimental protocols for its evaluation, and visual representations of its signaling pathways and experimental workflows.

Introduction

Angiogenesis, the formation of new blood vessels from pre-existing ones, is a critical process in tumor growth, invasion, and metastasis.[1][2] Receptor tyrosine kinases (RTKs) are key mediators of the signaling pathways that drive angiogenesis.[1][2] SU14813 is a small molecule inhibitor that targets multiple RTKs within the split kinase domain family, including VEGFRs, PDGFRs, KIT, and FLT3.[1][3] This multi-targeted approach is advantageous as most tumors rely on multiple aberrant signaling pathways for their growth and survival.[1][3] Preclinical studies have shown that SU14813 effectively inhibits ligand-dependent and -independent proliferation, migration, and survival of endothelial and tumor cells expressing these target RTKs.[1]

Mechanism of Action

SU14813 exerts its anti-angiogenic and anti-tumor effects by competitively binding to the ATP-binding site in the catalytic domain of multiple RTKs. This inhibition blocks the phosphorylation and activation of these receptors, thereby disrupting the downstream signaling cascades that promote cell proliferation, survival, and migration. The primary targets of SU14813 that are crucial for its anti-angiogenic activity are VEGFRs and PDGFRs.

-

VEGFR Signaling: Vascular Endothelial Growth Factor (VEGF) and its receptors, particularly VEGFR-2, are the primary drivers of tumor angiogenesis.[1][3] By inhibiting VEGFR-2, SU14813 directly blocks VEGF-stimulated endothelial cell proliferation, migration, and survival, which are essential steps in the formation of new blood vessels.[1][3]

-

PDGFR Signaling: Platelet-Derived Growth Factor (PDGF) and its receptors are involved in the recruitment and stabilization of pericytes and smooth muscle cells that support the newly formed tumor vasculature.[3] Inhibition of PDGFR-β by SU14813 disrupts this perivascular support, leading to vessel regression and increased tumor hypoxia.

Quantitative Data

The inhibitory activity of SU14813 has been quantified in various biochemical and cellular assays. The following tables summarize the key inhibitory concentrations (IC50) of SU14813 against its primary targets.

Table 1: Biochemical IC50 Values of SU14813

| Kinase Target | IC50 (nM) |

| VEGFR-1 (Flt-1) | 2 |

| VEGFR-2 (KDR) | 50 |

| PDGFR-β | 4 |

| KIT | 15 |

| FLT3 | 2-50 µM (range) |

| CSF-1R/FMS | Inhibited |

| FGFR-1 | 3500 |

| EGFR | >20000 |

| Src | 2500 |

| c-Met | 9000 |

(Data sourced from multiple references)[3][4][5][6]

Table 2: Cellular IC50 Values of SU14813

| Cell-Based Assay | Target | Cell Line | IC50 (nM) |

| VEGFR-2 Phosphorylation | VEGFR-2 | Porcine Aortic Endothelial Cells | 5.2 |

| PDGFR-β Phosphorylation | PDGFR-β | Porcine Aortic Endothelial Cells | 9.9 |

| KIT Phosphorylation | KIT | Porcine Aortic Endothelial Cells | 11.2 |

| VEGF-stimulated HUVEC Survival | VEGFR-2 | Human Umbilical Vein Endothelial Cells | 6.8 |

| PDGF-dependent Proliferation | PDGFR-β | NIH-3T3 cells | Not specified |

| FLT3-ITD dependent Proliferation | FLT3 | MV4;11 cells | Not specified |

(Data sourced from multiple references)[3][4][6]

Signaling Pathways

The following diagrams illustrate the signaling pathways inhibited by SU14813.

Figure 1: SU14813 Inhibition of the VEGFR-2 Signaling Pathway.

Figure 2: SU14813 Inhibition of the PDGFR-β Signaling Pathway.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the anti-angiogenic activity of SU14813.

Biochemical Kinase Assay

This assay determines the direct inhibitory effect of SU14813 on the enzymatic activity of purified receptor tyrosine kinases.

Materials:

-

Recombinant purified kinase domains (e.g., VEGFR-2, PDGFR-β)

-

SU14813

-

ATP (γ-32P-ATP or unlabeled ATP for non-radioactive methods)

-

Substrate peptide (e.g., poly(Glu, Tyr) 4:1)

-

Kinase reaction buffer

-

96-well plates

-

Scintillation counter or ELISA reader

Protocol:

-

Prepare serial dilutions of SU14813 in DMSO.

-

In a 96-well plate, add the kinase, substrate peptide, and SU14813 dilution to the kinase reaction buffer.

-

Initiate the reaction by adding ATP.

-

Incubate the plate at 30°C for a specified time (e.g., 10-30 minutes).

-

Stop the reaction.

-

Quantify kinase activity by measuring the incorporation of phosphate (B84403) into the substrate peptide using a scintillation counter (for radioactive assays) or a specific antibody in an ELISA format.

-

Calculate the IC50 value by plotting the percentage of inhibition against the log concentration of SU14813.[1]

Cellular Receptor Phosphorylation Assay

This assay measures the ability of SU14813 to inhibit ligand-induced receptor phosphorylation in a cellular context.[1]

Materials:

-

Cells overexpressing the target receptor (e.g., NIH-3T3 cells transfected with VEGFR-2)

-

SU14813

-

Ligand (e.g., VEGF-A)

-

Cell lysis buffer

-

Antibodies: anti-phospho-receptor and anti-total-receptor

-

Western blotting or ELISA reagents

Protocol:

-

Seed cells in 96-well plates and allow them to adhere overnight.[1]

-

Starve the cells in serum-free medium for 4-24 hours.[1]

-

Pre-treat the cells with various concentrations of SU14813 for 1-2 hours.[1]

-

Stimulate the cells with the appropriate ligand (e.g., 50 ng/mL VEGF-A) for 5-10 minutes.[1]

-

Lyse the cells and collect the protein lysates.

-

Determine the levels of phosphorylated and total receptor using Western blotting or a sandwich ELISA.

-

Quantify the band intensities or ELISA signals and calculate the IC50 value for the inhibition of receptor phosphorylation.

HUVEC Proliferation/Survival Assay

This assay assesses the effect of SU14813 on the proliferation and survival of human umbilical vein endothelial cells (HUVECs) stimulated with VEGF.[1][3]

Materials:

-

Human Umbilical Vein Endothelial Cells (HUVECs)

-

Endothelial cell growth medium (EGM-2)

-

SU14813

-

VEGF-A

-

Cell proliferation/viability reagent (e.g., MTT, WST-1, or CellTiter-Glo®)

-

96-well plates

Protocol:

-

Seed HUVECs in 96-well plates at a density of 2,000-5,000 cells per well and allow them to attach.[3]

-

Starve the cells in a basal medium with low serum (e.g., 0.5-1% FBS) for 12-24 hours.[1]

-

Treat the cells with serial dilutions of SU14813 in the presence or absence of a stimulating concentration of VEGF-A (e.g., 20 ng/mL).[1]

-

Incubate the plates for 48-72 hours.[1]

-

Add the cell proliferation/viability reagent and measure the signal according to the manufacturer's instructions.

-

Calculate the IC50 value for the inhibition of VEGF-stimulated HUVEC proliferation/survival.

In Vivo Tumor Xenograft Model

This assay evaluates the anti-tumor efficacy of SU14813 in a living organism.

Materials:

-

Immunocompromised mice (e.g., nude or SCID mice)

-

Tumor cells (e.g., human renal cell carcinoma 786-O)

-

SU14813 formulated for oral administration

-

Calipers for tumor measurement

Protocol:

-

Inject tumor cells subcutaneously into the flank of the mice.

-

Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

-

Randomize the mice into control and treatment groups.

-

Administer SU14813 or vehicle control orally, once or twice daily, at various dose levels.

-

Measure tumor volume with calipers every 2-3 days.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry for microvessel density).

-

Plot the mean tumor volume over time for each group to assess the anti-tumor efficacy.

Experimental Workflows

The following diagrams illustrate the general workflows for the described experimental protocols.

Figure 3: Workflow for a Biochemical Kinase Assay.

Figure 4: Workflow for a HUVEC Proliferation Assay.

Conclusion

SU14813 is a potent multi-targeted inhibitor of key RTKs involved in angiogenesis and tumor progression. Its ability to simultaneously block VEGFR and PDGFR signaling pathways provides a robust mechanism for inhibiting the formation and maturation of tumor blood vessels. The comprehensive preclinical data, including potent biochemical and cellular inhibitory activities, support its continued investigation as a therapeutic agent for various malignancies. The experimental protocols and workflows detailed in this guide provide a framework for the further evaluation and characterization of SU14813 and other novel anti-angiogenic compounds.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. SU14813: a novel multiple receptor tyrosine kinase inhibitor with potent antiangiogenic and antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synergistic Inhibition of Endothelial Cell Proliferation, Tube Formation, and Sprouting by Cyclosporin A and Itraconazole - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. A Ligand-Independent VEGFR2 Signaling Pathway Limits Angiogenic Responses in Diabetes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

(Z)-SU14813: A Technical Guide to its Signaling Pathway Inhibition

For Researchers, Scientists, and Drug Development Professionals

Abstract

(Z)-SU14813 is a potent, orally active, multi-targeted receptor tyrosine kinase (RTK) inhibitor that has demonstrated significant anti-angiogenic and anti-tumor activities. Structurally similar to sunitinib, SU14813 targets several key RTKs involved in tumor growth, angiogenesis, and metastasis, including Vascular Endothelial Growth Factor Receptors (VEGFRs), Platelet-Derived Growth Factor Receptors (PDGFRs), c-KIT, and Fms-like Tyrosine Kinase 3 (FLT3).[1][2][3] This technical guide provides an in-depth overview of the signaling pathways inhibited by this compound, quantitative data on its inhibitory activity, detailed experimental protocols for its characterization, and visual representations of its mechanism of action.

Core Mechanism of Action

This compound exerts its therapeutic effects by binding to the ATP-binding pocket of multiple RTKs, thereby inhibiting their autophosphorylation and the subsequent activation of downstream signaling cascades.[4][5] This leads to the inhibition of cellular proliferation and angiogenesis, and the induction of apoptosis.[4] The simultaneous inhibition of multiple pro-cancerous signaling pathways by a single agent like SU14813 represents a promising strategy in cancer therapy, potentially overcoming the resistance mechanisms that can arise from targeting a single pathway.[1][2]

Targeted Signaling Pathways

The primary targets of this compound are members of the split-kinase domain RTK family.[1] Inhibition of these receptors disrupts critical cellular functions that promote tumor growth and survival.

VEGFR Signaling Pathway

VEGF receptors, particularly VEGFR-1 and VEGFR-2, are pivotal in angiogenesis, the formation of new blood vessels that supply tumors with essential nutrients and oxygen.[1][2] Upon binding of VEGF, VEGFR-2 dimerizes and autophosphorylates, initiating downstream signaling through pathways such as:

-

PLCγ-PKC-Raf-MEK-MAPK/ERK: This pathway is crucial for endothelial cell proliferation.[4][6][7]

-

PI3K/Akt: This pathway promotes endothelial cell survival, migration, and permeability.[4][6][7]

-

FAK/p38 MAPK: This pathway is involved in endothelial cell migration.[6]

By inhibiting VEGFR-1 and VEGFR-2, SU14813 effectively blocks these pro-angiogenic signals.

PDGFR Signaling Pathway

PDGFR-α and PDGFR-β are involved in the proliferation and survival of pericytes and smooth muscle cells that provide structural support to the tumor neovasculature.[1] PDGF binding to its receptor leads to the activation of several downstream pathways, including:

-

PI3K/Akt: Promotes cell survival.

-

MAPK/ERK (Ras/Raf/MEK/ERK): Drives cell proliferation.[8]

-

PLCγ: Involved in cell migration and proliferation.[8]

-

JAK/STAT: Can also be activated to regulate gene transcription.

SU14813's inhibition of PDGFRβ disrupts the stability of tumor blood vessels.

c-KIT Signaling Pathway

The c-KIT receptor, upon binding its ligand Stem Cell Factor (SCF), plays a role in the proliferation and survival of various tumor cells, including those in gastrointestinal stromal tumors (GIST).[2] Key downstream pathways include:

-

PI3K/Akt: Mediates cell survival.[9]

-

MAPK/ERK: Regulates gene transcription and cell proliferation.[9]

-

JAK/STAT: Contributes to cell proliferation and survival.[9]

Inhibition of c-KIT by SU14813 has direct anti-proliferative effects on tumor cells expressing this receptor.

FLT3 Signaling Pathway

FLT3 is frequently mutated in acute myeloid leukemia (AML), leading to constitutive activation and aberrant cell growth.[1] Both wild-type and mutated FLT3 (e.g., FLT3-ITD) activate downstream pathways such as:

-

PI3K/Akt: Promotes cell survival.[10]

-

MAPK/ERK: Drives cell proliferation.[10]

-

STAT5: A key pathway that is potently activated by FLT3-ITD, leading to uncontrolled proliferation.[10]

SU14813 inhibits both wild-type and constitutively active mutant FLT3, making it a potential therapeutic for FLT3-driven malignancies.[1]

References

- 1. sigmaaldrich.com [sigmaaldrich.com]

- 2. resources.rndsystems.com [resources.rndsystems.com]

- 3. researchgate.net [researchgate.net]

- 4. Expression, purification, and bioactivity of GST-fused v-Src from a bacterial expression system - PMC [pmc.ncbi.nlm.nih.gov]

- 5. med.unc.edu [med.unc.edu]

- 6. med.upenn.edu [med.upenn.edu]

- 7. raybiotech.com [raybiotech.com]

- 8. Phospho-specific ELISA Protocol | Thermo Fisher Scientific - HK [thermofisher.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. In-cell ELISA protocol | Abcam [abcam.com]

In Vitro Characterization of (Z)-SU14813: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro characterization of (Z)-SU14813, a potent, orally active, multi-targeted receptor tyrosine kinase (RTK) inhibitor. The information compiled herein, including quantitative data, detailed experimental protocols, and signaling pathway diagrams, is intended to support researchers and professionals in the fields of oncology, drug discovery, and development.

Introduction

This compound is a small molecule inhibitor that targets multiple RTKs involved in critical cancer-related processes such as angiogenesis, tumor growth, and metastasis.[1][2] Its primary targets include Vascular Endothelial Growth Factor Receptors (VEGFRs), Platelet-Derived Growth Factor Receptors (PDGFRs), c-KIT, and FMS-like tyrosine kinase 3 (FLT3).[1][2] By concurrently inhibiting these pathways, SU14813 demonstrates broad-spectrum anti-tumor activity.[2] This document details the in vitro studies that elucidate its mechanism of action and inhibitory profile.

Quantitative Data: Inhibitory Activity

The inhibitory potency of this compound has been quantified through various biochemical and cellular assays. The following tables summarize the key IC50 values, representing the concentration of the inhibitor required to achieve 50% inhibition of the target's activity.

Table 1: Biochemical Kinase Inhibition Profile of this compound

| Target Kinase | IC50 (nM) |

| VEGFR-1 | 2 |

| VEGFR-2 | 50 |

| PDGFRβ | 4 |

| KIT | 15 |

Data compiled from multiple sources.[3][4][5]

Table 2: Cellular Inhibitory Activity of this compound

| Target/Cell Line | Assay Type | IC50 (nM) |

| VEGFR-2 (Porcine Aortic Endothelial Cells) | Phosphorylation | 5.2 |

| PDGFRβ (Porcine Aortic Endothelial Cells) | Phosphorylation | 9.9 |

| KIT (Porcine Aortic Endothelial Cells) | Phosphorylation | 11.2 |

| U-118MG (Human Glioblastoma Cells) | Growth Inhibition | 50-100 |

Data compiled from multiple sources.[3][5]

Signaling Pathways and Mechanism of Action

This compound exerts its anti-tumor effects by blocking the ATP-binding site of several key receptor tyrosine kinases. This inhibition prevents the phosphorylation and subsequent activation of downstream signaling cascades that are crucial for cell proliferation, survival, and angiogenesis. The diagram below illustrates the primary signaling pathways targeted by SU14813.

Experimental Protocols

The following sections provide detailed methodologies for the key in vitro experiments used to characterize this compound.

Biochemical Kinase Assay

This assay quantifies the direct inhibitory effect of SU14813 on the enzymatic activity of purified kinases.

Objective: To determine the IC50 value of SU14813 against target kinases (e.g., VEGFR, PDGFR, KIT).

Materials:

-

Purified recombinant kinase (e.g., VEGFR-2)

-

Specific peptide substrate for the kinase

-

This compound

-

ATP (Adenosine triphosphate)

-

Kinase assay buffer (e.g., Tris-HCl, MgCl2, DTT)

-

96-well or 384-well plates

-

Detection reagent (e.g., ADP-Glo™, Kinase-Glo®)

-

Plate reader (Luminometer or Fluorometer)

Workflow Diagram:

Procedure:

-

Prepare serial dilutions of this compound in DMSO and then in kinase assay buffer.

-

Add the diluted SU14813 or vehicle control (DMSO) to the wells of a microplate.

-

Add the purified kinase to each well and pre-incubate for a specified time (e.g., 10-15 minutes) at room temperature to allow for inhibitor binding.

-

Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP.

-

Incubate the plate at room temperature for a defined period (e.g., 60 minutes).

-

Stop the reaction and measure the amount of ADP produced (or remaining ATP) using a suitable detection reagent according to the manufacturer's protocol.

-

Measure the signal (luminescence or fluorescence) using a plate reader.

-

Calculate the percentage of inhibition for each SU14813 concentration relative to the vehicle control and determine the IC50 value using a non-linear regression curve fit.

Cellular Receptor Phosphorylation Assay

This assay assesses the ability of SU14813 to inhibit the phosphorylation of its target RTKs within a cellular context.

Objective: To determine the cellular IC50 of SU14813 for the inhibition of ligand-induced receptor phosphorylation.

Materials:

-

Cell line overexpressing the target receptor (e.g., NIH-3T3 cells transfected with VEGFR-2).

-

Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS) and antibiotics.

-

This compound.

-

Ligand for the target receptor (e.g., VEGF-A for VEGFR-2).

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.

-

Primary antibodies (anti-phospho-RTK and anti-total-RTK).

-

HRP-conjugated secondary antibody.

-

Chemiluminescent substrate.

-

SDS-PAGE and Western blotting equipment.

Workflow Diagram:

Procedure:

-

Seed cells in 96-well or 6-well plates and allow them to adhere overnight.

-

Serum-starve the cells for a specified period (e.g., 18-24 hours) to reduce basal receptor phosphorylation.

-

Treat the cells with various concentrations of this compound for a defined time (e.g., 1-2 hours).

-

Stimulate the cells with the appropriate ligand (e.g., VEGF) for a short period (e.g., 5-10 minutes) to induce receptor phosphorylation.

-

Wash the cells with cold PBS and lyse them using a suitable lysis buffer.

-

Determine the protein concentration of the lysates.

-

Separate the protein lysates by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.

-

Block the membrane and probe with a primary antibody specific for the phosphorylated form of the target receptor.

-

Wash the membrane and incubate with an HRP-conjugated secondary antibody.

-

Detect the signal using a chemiluminescent substrate.

-

Strip the membrane and re-probe with an antibody for the total form of the receptor to serve as a loading control.

-

Quantify the band intensities and calculate the ratio of phosphorylated to total receptor. Determine the IC50 value based on the inhibition of this ratio.

Cell Viability/Proliferation Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.

Objective: To assess the effect of SU14813 on the viability and proliferation of cancer cell lines.

Materials:

-

Cancer cell line of interest (e.g., U-118MG).

-

Cell culture medium.

-

This compound.

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl).

-

96-well plates.

-

Microplate reader.

Workflow Diagram:

Procedure:

-

Seed cells at an appropriate density in a 96-well plate and allow them to attach overnight.

-

Treat the cells with a range of concentrations of this compound. Include a vehicle-only control.

-

Incubate the plates for a specified duration (e.g., 48-72 hours) at 37°C in a CO2 incubator.

-

Add MTT solution to each well and incubate for an additional 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

-

Add a solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance of the solution at a wavelength of approximately 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each treatment group relative to the vehicle control and determine the IC50 value.

Conclusion

The in vitro characterization of this compound demonstrates its potent and selective inhibitory activity against key receptor tyrosine kinases implicated in cancer progression. The data presented in this guide, along with the detailed experimental protocols, provide a comprehensive resource for researchers working with this compound. These findings underscore the potential of SU14813 as a multi-targeted anti-cancer agent and provide a solid foundation for further preclinical and clinical investigations.

References

The Discovery and Synthesis of SU14813: A Multi-Targeted Tyrosine Kinase Inhibitor

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

SU14813 is a potent, orally active, multi-targeted receptor tyrosine kinase (RTK) inhibitor with significant anti-angiogenic and antitumor properties. Developed by SUGEN, Inc., this small molecule was identified from the same chemical library as sunitinib (B231) and demonstrates inhibitory activity against a range of RTKs implicated in cancer progression, including Vascular Endothelial Growth Factor Receptors (VEGFRs), Platelet-Derived Growth Factor Receptors (PDGFRs), c-KIT, and Fms-like Tyrosine Kinase 3 (FLT3).[1][2][3] This technical guide provides a comprehensive overview of the discovery, synthesis, mechanism of action, and preclinical evaluation of SU14813, tailored for professionals in the field of drug development and oncology research.

Introduction

The progression of many cancers is driven by the aberrant activation of receptor tyrosine kinases (RTKs), which play crucial roles in cell proliferation, survival, migration, and angiogenesis.[1][2] The simultaneous inhibition of multiple RTKs involved in these pathways presents a promising strategy to overcome the complexity and redundancy of signaling networks in cancer cells and their microenvironment. SU14813 emerged from a program targeting multiple split-kinase domain RTKs, with a profile suggesting broad therapeutic potential.[1]

Discovery and Synthesis

SU14813, with the chemical formula C₂₃H₂₇FN₄O₄, was synthesized at SUGEN, Inc.[1] Its chemical name is 5-[(Z)-(5-fluoro-2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]-N-[(2S)-2-hydroxy-3-morpholin-4-ylpropyl]-2,4-dimethyl-1H-pyrrole-3-carboxamide.[1] While a detailed, step-by-step synthesis protocol has not been publicly disclosed, a plausible synthetic route can be postulated based on the synthesis of structurally related compounds. The synthesis likely involves a convergent approach, culminating in a Knoevenagel condensation followed by an amide coupling.

Postulated Synthetic Pathway

The synthesis of SU14813 can be logically divided into the preparation of three key intermediates:

-

5-fluorooxindole (B20390): The indolinone core.

-

5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylic acid: The central pyrrole (B145914) ring.

-

(2S)-1-amino-3-morpholin-4-ylpropan-2-ol: The amino alcohol side chain.

Step 1: Synthesis of 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylic acid

This intermediate can be synthesized from ethyl 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylate. The process involves the hydrolysis of the ethyl ester to the corresponding carboxylic acid.

-

Reaction: Saponification

-

Reagents: Ethyl 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylate, Potassium Hydroxide (KOH), Methanol (B129727), Water.

-

Procedure: The ethyl ester is dissolved in a mixture of methanol and water. A solution of KOH is added, and the mixture is refluxed. After the reaction is complete, the mixture is cooled, and the pH is adjusted with hydrochloric acid (HCl) to precipitate the carboxylic acid, which is then filtered and dried.

Step 2: Knoevenagel Condensation

This step involves the condensation of 5-fluorooxindole with 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylic acid to form the core structure of SU14813.

-

Reaction: Knoevenagel Condensation

-

Reagents: 5-fluorooxindole, 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylic acid, a base catalyst (e.g., piperidine (B6355638) or pyrrolidine), and a suitable solvent (e.g., ethanol (B145695) or methanol).

-

Procedure: The reactants are dissolved in the solvent, and the catalyst is added. The mixture is heated to reflux. Upon completion, the product, 5-[(Z)-(5-fluoro-2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]-2,4-dimethyl-1H-pyrrole-3-carboxylic acid, precipitates upon cooling and is collected by filtration.

Step 3: Amide Coupling

The final step is the coupling of the carboxylic acid intermediate with (2S)-1-amino-3-morpholin-4-ylpropan-2-ol.

-

Reaction: Amide bond formation

-

Reagents: 5-[(Z)-(5-fluoro-2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]-2,4-dimethyl-1H-pyrrole-3-carboxylic acid, (2S)-1-amino-3-morpholin-4-ylpropan-2-ol, a coupling agent (e.g., HATU, HBTU, or EDC/HOBt), and a non-nucleophilic base (e.g., DIPEA) in an aprotic solvent (e.g., DMF or CH₂Cl₂).

-

Procedure: The carboxylic acid is activated with the coupling agent and base. The amino alcohol is then added to the reaction mixture. The reaction is stirred at room temperature until completion. The final product, SU14813, is then purified using standard techniques such as column chromatography.

Mechanism of Action & Signaling Pathways

SU14813 is a multi-targeted RTK inhibitor that binds to and inhibits the phosphorylation of several key receptors involved in tumor growth and angiogenesis.[4] Its primary targets include VEGFR-1, VEGFR-2, PDGFR-β, KIT, and FLT3.[1][5] By inhibiting these kinases, SU14813 effectively blocks downstream signaling pathways, leading to the inhibition of cellular proliferation, migration, survival, and angiogenesis.[1][2]

Targeted Signaling Pathways

The following diagrams illustrate the key signaling pathways inhibited by SU14813.

Quantitative Data

SU14813 has been evaluated in a variety of biochemical and cellular assays to determine its potency and selectivity. The following tables summarize the key quantitative data.

Table 1: Biochemical IC₅₀ Values of SU14813

| Target Kinase | IC₅₀ (nM) |

| VEGFR-1 | 2[5] |

| VEGFR-2 | 50[5] |

| PDGFR-β | 4[5] |

| KIT | 15[5] |

| FLT3 | 2-50 |

| CSF-1R/FMS | 2-50 |

| FGFR-1 | ~1000- >200,000 |

| EGFR | ~1000- >200,000 |

| Src | ~1000- >200,000 |

| cMet | ~1000- >200,000 |

*Note: The IC₅₀ values for FLT3 and CSF1R/FMS were reported to be in the range of 0.002 to 0.05 µmol/L (2 to 50 nM). Nontarget kinases exhibited IC₅₀ values in the range of ~1 to >200 µmol/L.[1]

Table 2: Cellular IC₅₀ Values of SU14813

| Target (Cell Line) | Assay | IC₅₀ (nM) |

| VEGFR-2 (Porcine Aortic Endothelial Cells) | Receptor Phosphorylation | 5.2[1] |

| PDGFR-β (Porcine Aortic Endothelial Cells) | Receptor Phosphorylation | 9.9[1] |

| KIT (Porcine Aortic Endothelial Cells) | Receptor Phosphorylation | 11.2[1] |

| PDGFR-β (NIH-3T3 cells) | PDGF-dependent Proliferation | Not specified |

| Wild-type FLT3 (OC1-AML5 cells) | FLT3 Ligand-dependent Proliferation | Not specified |

| Mutant FLT3-ITD (MV4;11 cells) | Autonomous Proliferation | Not specified |

Table 3: Pharmacokinetic Parameters of SU14813 in Mice

| Parameter | Value |

| Systemic Clearance | 46 mL/min/kg[1] |

| Volume of Distribution | 1.5 L/kg[1] |

| Plasma Half-life (t₁/₂) | 1.8 hours[1] |

Experimental Protocols

The following are detailed methodologies for key experiments cited in the preclinical evaluation of SU14813.

Biochemical Kinase Assays

-

Objective: To determine the in vitro inhibitory activity of SU14813 against a panel of purified receptor tyrosine kinases.

-

Methodology:

-

Kinase Expression: Glutathione S-transferase (GST) fusion proteins containing the complete cytoplasmic domains of the target RTKs are expressed and purified.

-

Reaction Mixture: The kinase reaction is performed in a 96-well plate containing the purified kinase, a generic substrate (e.g., poly(Glu, Tyr) 4:1), ATP (radiolabeled with ³³P or in a luminescence-based assay), and varying concentrations of SU14813.

-

Incubation: The reaction is incubated at room temperature for a specified time (e.g., 20-30 minutes).

-

Detection:

-

Radiometric Assay: The reaction is stopped by the addition of EDTA. The phosphorylated substrate is captured on a filter plate, and the incorporated radioactivity is measured using a scintillation counter.

-

Luminescence-based Assay (e.g., Kinase-Glo®): After incubation, a reagent is added that measures the amount of remaining ATP. The luminescent signal is inversely proportional to the kinase activity.

-

-

Data Analysis: The IC₅₀ values are calculated by fitting the dose-response data to a sigmoidal curve.

-

Cellular Receptor Phosphorylation Assays

-

Objective: To assess the ability of SU14813 to inhibit ligand-dependent RTK phosphorylation in a cellular context.

-

Methodology:

-

Cell Culture: Cells overexpressing the target receptor (e.g., NIH-3T3 cells transfected with VEGFR-2 or PDGFR-β) are cultured to near confluence in 96-well plates.[1]

-

Serum Starvation: Cells are serum-starved overnight to reduce basal receptor phosphorylation.

-

Compound Treatment: Cells are pre-incubated with varying concentrations of SU14813 for a defined period (e.g., 1-2 hours).

-

Ligand Stimulation: The specific ligand (e.g., VEGF for VEGFR-2, PDGF for PDGFR-β) is added to stimulate receptor phosphorylation.

-

Cell Lysis: The cells are lysed to release cellular proteins.

-

ELISA: A sandwich ELISA is used to quantify the level of phosphorylated receptor. The plate is coated with a capture antibody specific for the total receptor. The cell lysate is added, followed by a detection antibody that specifically recognizes the phosphorylated form of the receptor. The signal is developed using a colorimetric or chemiluminescent substrate.

-

Data Analysis: The IC₅₀ values are determined from the dose-response curves.

-

Growth Factor-Stimulated Endothelial Cell Survival Assay

-

Objective: To evaluate the effect of SU14813 on the survival of endothelial cells stimulated with growth factors.

-

Methodology:

-

Cell Culture: Human Umbilical Vein Endothelial Cells (HUVECs) are seeded in 96-well plates.[1]

-

Starvation: Cells are starved in a low-serum medium.[1]

-

Treatment and Stimulation: Cells are treated with varying concentrations of SU14813 and then stimulated with a pro-survival growth factor such as VEGF.

-

Incubation: The plates are incubated for a period sufficient to observe differences in cell survival (e.g., 48-72 hours).

-

Viability Assay: Cell viability is assessed using a standard method, such as the MTT assay or a luminescence-based assay (e.g., CellTiter-Glo®).

-

Data Analysis: The IC₅₀ for the inhibition of growth factor-stimulated cell survival is calculated from the dose-response data.

-

Conclusion

SU14813 is a potent, multi-targeted RTK inhibitor with a well-defined preclinical profile demonstrating significant anti-angiogenic and antitumor activity. Its ability to simultaneously inhibit key signaling pathways involved in cancer progression underscores its potential as a therapeutic agent. The data and protocols presented in this guide provide a comprehensive resource for researchers and drug development professionals interested in the continued investigation and potential clinical application of SU14813 and similar multi-targeted kinase inhibitors. Further studies, including detailed synthetic process optimization and clinical trials, are warranted to fully elucidate its therapeutic utility.[2]

References

- 1. FLT3, a signaling pathway gene [ogt.com]

- 2. researchgate.net [researchgate.net]

- 3. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]

- 4. The C-Kit Receptor-Mediated Signal Transduction and Tumor-Related Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Early signaling pathways activated by c-Kit in hematopoietic cells - PubMed [pubmed.ncbi.nlm.nih.gov]

(Z)-SU14813: A Technical Guide to its Pharmacological Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

(Z)-SU14813 is a potent, orally active, multi-targeted receptor tyrosine kinase (RTK) inhibitor. Identified from the same chemical library as sunitinib, SU14813 demonstrates significant anti-angiogenic and anti-tumor activities by targeting key RTKs involved in cancer progression, including Vascular Endothelial Growth Factor Receptors (VEGFRs), Platelet-Derived Growth Factor Receptors (PDGFRs), KIT, and FMS-like Tyrosine Kinase 3 (FLT3).[1][2] This technical guide provides an in-depth overview of the pharmacological properties of this compound, including its mechanism of action, inhibitory activity, and preclinical efficacy. Detailed experimental protocols for key assays and visualizations of relevant signaling pathways are also presented to support further research and development.

Introduction

Receptor tyrosine kinases are a class of cell surface receptors that play crucial roles in regulating cellular processes such as growth, differentiation, and survival.[3] Dysregulation of RTK signaling is a common feature in many cancers, contributing to tumor growth, angiogenesis, and metastasis.[2][3] The "split kinase domain" family of RTKs, which includes VEGFRs, PDGFRs, KIT, and FLT3, are particularly implicated in these processes.[3] Consequently, simultaneous inhibition of multiple RTKs represents a promising strategy in cancer therapy to overcome the complexity and redundancy of signaling pathways in malignant tissues.[1][2] this compound is a small molecule inhibitor designed to target several of these key RTKs, exhibiting a broad spectrum of anti-tumor activity in preclinical models.[1]

Mechanism of Action

This compound exerts its pharmacological effects by competitively binding to the ATP-binding pocket of the catalytic domain of multiple RTKs. This inhibition prevents the phosphorylation and subsequent activation of these receptors, thereby blocking downstream signaling cascades that are essential for cell proliferation and survival. The primary targets of SU14813 are VEGFR-1, VEGFR-2, PDGFR-β, and KIT.[4] By inhibiting VEGFRs and PDGFRs, SU14813 disrupts tumor angiogenesis, the formation of new blood vessels that supply tumors with essential nutrients and oxygen. Its inhibitory action on KIT and FLT3 directly impedes the proliferation and survival of tumor cells that are dependent on these signaling pathways.[1][2]

Quantitative Data

The inhibitory activity of this compound has been quantified through various biochemical and cellular assays. The following tables summarize the key quantitative data.

Table 1: Biochemical Kinase Inhibition

| Target Kinase | IC50 (nM) |

| VEGFR-1 | 2 |

| VEGFR-2 | 50 |

| PDGFR-β | 4 |

| KIT | 15 |

Data sourced from MedchemExpress and Selleck Chemicals.[5][6]

Table 2: Cellular Kinase Inhibition

| Cell Line Expressing Target | Target Kinase | Cellular IC50 (nM) |

| Porcine Aortic Endothelial | VEGFR-2 | 5.2 |

| Porcine Aortic Endothelial | PDGFR-β | 9.9 |

| Porcine Aortic Endothelial | KIT | 11.2 |

Data sourced from MedchemExpress.[5]

Table 3: In Vitro Cell Proliferation Inhibition

| Cell Line | IC50 (nM) |

| U-118MG | 50-100 |

Data sourced from MedchemExpress.[5]

Table 4: Pharmacokinetic Properties in Mice

| Parameter | Value |

| Systemic Clearance | 46 mL/min/kg |

| Volume of Distribution | 1.5 L/kg |

| Plasma Half-life (t1/2) | 1.8 hours |

Data sourced from a 2006 study in Molecular Cancer Therapeutics.[1]

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the signaling pathways affected by this compound and a general workflow for its preclinical evaluation.

Experimental Protocols

The following are representative protocols for key experiments used to characterize the pharmacological properties of this compound. These are based on standard methodologies and details from the primary literature on SU14813.

Protocol 1: In Vitro Biochemical Kinase Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against purified receptor tyrosine kinases.

Materials:

-

Purified recombinant kinase domains (e.g., VEGFR-2, PDGFR-β, KIT)

-

Specific peptide substrate for each kinase

-

This compound

-

ATP

-

Kinase reaction buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

-

ADP-Glo™ Kinase Assay Kit (Promega) or similar

-

White, opaque 96-well plates

Procedure:

-

Compound Preparation: Prepare a serial dilution of this compound in DMSO. Further dilute in kinase reaction buffer to achieve the desired final concentrations. The final DMSO concentration should not exceed 1%.

-

Kinase Reaction Setup:

-

Add 5 µL of the diluted this compound or vehicle control (DMSO in assay buffer) to the wells of a white assay plate.

-

Add 10 µL of a 2X kinase/substrate mixture (containing the purified kinase and its specific peptide substrate in kinase assay buffer) to each well.

-

Pre-incubate the plate at room temperature for 10 minutes.

-

-

Initiation of Kinase Reaction:

-

Add 10 µL of a 2X ATP solution to each well to start the reaction. The final ATP concentration should be at or near the Km for the specific kinase.

-

Incubate the plate at 30°C for 60 minutes.

-

-

Termination and Signal Generation (using ADP-Glo™):

-

Add 25 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.

-

Add 50 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP, which is then used in a luciferase reaction to produce a luminescent signal. Incubate at room temperature for 30-60 minutes.

-

-

Data Acquisition and Analysis:

-

Measure the luminescence using a plate reader.

-

Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control.

-

Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.

-

Protocol 2: Cellular Receptor Phosphorylation Assay

Objective: To assess the ability of this compound to inhibit ligand-induced receptor phosphorylation in a cellular context.

Materials:

-

Cells expressing the target receptor (e.g., porcine aortic endothelial cells overexpressing human VEGFR-2)

-

Cell culture medium

-

This compound

-

Ligand for the target receptor (e.g., VEGF)

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Phospho-specific and total protein antibodies for the target receptor

-

ELISA plates or Western blotting equipment

-

Detection reagents (e.g., HRP-conjugated secondary antibodies and substrate)

Procedure:

-

Cell Culture and Treatment:

-

Seed cells in 96-well plates and grow to 80-90% confluency.

-

Starve the cells in serum-free medium for 18-24 hours.

-

Pre-incubate the cells with various concentrations of this compound for 1-2 hours.

-

-

Ligand Stimulation:

-

Stimulate the cells with the appropriate ligand (e.g., VEGF) for a short period (e.g., 5-15 minutes) at 37°C.

-

-

Cell Lysis:

-

Aspirate the medium and wash the cells with ice-cold PBS.

-

Add ice-cold lysis buffer to each well and incubate on ice for 15-30 minutes.

-

Collect the cell lysates.

-

-

Detection of Phosphorylation (ELISA-based):

-

Coat ELISA plates with a capture antibody for the total receptor.

-

Add cell lysates to the wells and incubate.

-

Wash the wells and add a detection antibody specific for the phosphorylated form of the receptor.

-

Add an HRP-conjugated secondary antibody, followed by a substrate solution.

-

Measure the absorbance using a plate reader.

-

-

Data Analysis:

-

Normalize the phospho-protein signal to the total protein signal.

-

Calculate the percentage of inhibition of ligand-induced phosphorylation for each concentration of this compound.

-

Determine the cellular IC50 value.

-

Protocol 3: Cell Proliferation Assay (MTT-based)

Objective: To evaluate the anti-proliferative effect of this compound on endothelial or tumor cells.

Materials:

-

Human umbilical vein endothelial cells (HUVECs) or a relevant tumor cell line (e.g., U-118MG)

-

Complete cell culture medium

-

This compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

96-well plates

Procedure:

-

Cell Seeding:

-

Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

-

-

Compound Treatment:

-

Replace the medium with fresh medium containing serial dilutions of this compound. Include a vehicle control (DMSO).

-

Incubate the cells for 48-72 hours at 37°C.

-

-

MTT Addition:

-

Add 10-20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals.

-

-

Solubilization:

-

Carefully remove the medium and add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Agitate the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

-

-

Data Acquisition and Analysis:

-

Measure the absorbance at 570-590 nm using a microplate reader.

-

Calculate the percentage of cell proliferation inhibition relative to the vehicle control.

-

Determine the IC50 value.

-

Protocol 4: In Vivo Xenograft Tumor Model

Objective: To assess the anti-tumor efficacy of this compound in a mouse xenograft model.

Materials:

-

Athymic nude or SCID mice

-

Tumor cells (e.g., human or rat tumor cell lines)

-

This compound

-

Vehicle for oral administration (e.g., 0.5% carboxymethylcellulose in water)

-

Matrigel (optional)

-

Calipers

Procedure:

-

Tumor Implantation:

-

Harvest tumor cells during their exponential growth phase and resuspend them in sterile PBS or culture medium, with or without Matrigel.

-

Subcutaneously inject the cell suspension (e.g., 5-10 x 10^6 cells in 100-200 µL) into the flank of each mouse.

-

-

Tumor Growth and Randomization:

-

Monitor tumor growth by measuring the length and width of the tumors with calipers every 2-3 days.

-

Calculate tumor volume using the formula: Volume = (Width^2 x Length) / 2.

-

When tumors reach a predetermined size (e.g., 100-150 mm^3), randomize the mice into treatment and control groups.

-

-

Drug Administration:

-

Prepare a suspension of this compound in the vehicle.

-

Administer this compound or vehicle to the mice via oral gavage at the desired dose and schedule (e.g., daily or twice daily).[1]

-

-

Monitoring:

-

Continue to measure tumor volumes and body weights throughout the study. Body weight is a key indicator of toxicity.

-

-

Endpoint and Data Analysis:

-

The study can be terminated when tumors in the control group reach a specific size, or after a fixed duration.

-

At the end of the study, euthanize the mice and excise the tumors for weighing and further analysis (e.g., pharmacodynamics).

-

Calculate the percent tumor growth inhibition (%TGI) for each treatment group compared to the control group.

-

Conclusion

This compound is a potent multi-targeted RTK inhibitor with significant anti-angiogenic and anti-tumor properties demonstrated in preclinical studies. Its ability to simultaneously block key signaling pathways involved in tumor growth and vascularization makes it a compound of interest for further investigation in oncology. The data and protocols presented in this guide provide a comprehensive resource for researchers and drug development professionals working on this compound and other multi-targeted kinase inhibitors. The promising preclinical profile of this compound supported its evaluation in Phase I clinical trials for advanced malignancies.[1]

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. SU14813: a novel multiple receptor tyrosine kinase inhibitor with potent antiangiogenic and antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. medchemexpress.com [medchemexpress.com]

- 5. jasu.kg [jasu.kg]

- 6. METHOD OF THERAPY SELECTION FOR PATIENTS WITH CANCER | Patent Publication Number 20140273006 | Patexia [patexia.com]

(Z)-SU14813: A Technical Guide to a Multi-Targeted VEGFR-2 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of (Z)-SU14813, a potent, orally active, multi-targeted receptor tyrosine kinase (RTK) inhibitor with significant anti-angiogenic and antitumor properties. This document details its mechanism of action as a Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) inhibitor, presents key quantitative data, outlines detailed experimental protocols for its evaluation, and visualizes the relevant biological pathways and experimental workflows.

Introduction

This compound is a small molecule inhibitor that targets several RTKs involved in tumor growth, angiogenesis, and metastasis.[1][2] Its primary targets include VEGFR-1, VEGFR-2, Platelet-Derived Growth Factor Receptor-β (PDGFR-β), and KIT (stem cell factor receptor).[3][4] By inhibiting these kinases, this compound disrupts the signaling pathways that lead to endothelial cell proliferation, migration, and survival, as well as the proliferation of tumor cells that express these receptors.[1][5] This targeted inhibition of multiple pathways makes this compound a compound of significant interest in cancer therapy research.[1][2] The chemical name for SU14813 is 5-[(Z)-(5-fluoro-2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]-N-[(2S)-2-hydroxy-3-morpholin-4-ylpropyl]-2,4-dimethyl-1H-pyrrole-3-carboxamide, and its molecular formula is C₂₃H₂₇FN₄O₄.[5]

Mechanism of Action: VEGFR-2 Inhibition

VEGFR-2 is the primary mediator of the mitogenic, angiogenic, and permeability-enhancing effects of VEGF-A.[6][7] The binding of VEGF-A to VEGFR-2 induces receptor dimerization and autophosphorylation of specific tyrosine residues in its intracellular domain.[5][8] This phosphorylation event initiates a cascade of downstream signaling pathways crucial for angiogenesis, including the PLCγ-PKC-Raf-MEK-MAPK and the PI3K-Akt pathways, which ultimately promote endothelial cell proliferation, migration, and survival.[5][9][10]

This compound competitively binds to the ATP-binding site within the catalytic domain of the VEGFR-2 kinase, preventing its autophosphorylation and subsequent activation of downstream signaling molecules.[10] This blockade of VEGFR-2 signaling leads to the inhibition of angiogenesis, a critical process for tumor growth and metastasis.[1][2]

Quantitative Data

The inhibitory activity of this compound has been quantified in various biochemical and cellular assays. The following tables summarize the key IC50 values, representing the concentration of the inhibitor required to achieve 50% inhibition.

Table 1: Biochemical Assay Data

| Target Kinase | IC50 (nM) |

| VEGFR-1 | 2[3][4] |

| VEGFR-2 | 50 [3][4] |

| PDGFR-β | 4[3][4] |

| KIT | 15[3][4] |

Table 2: Cellular Assay Data

| Cell-Based Assay | Target | Cell Line | IC50 (nM) |

| Receptor Phosphorylation | VEGFR-2 | Porcine Aorta Endothelial Cells | 5.2[3] |

| Receptor Phosphorylation | PDGFR-β | Porcine Aorta Endothelial Cells | 9.9[3] |

| Receptor Phosphorylation | KIT | Porcine Aorta Endothelial Cells | 11.2[3] |

| Cell Proliferation | U-118MG (Glioblastoma) | U-118MG | 50-100[3] |

| Endothelial Cell Survival | VEGF-stimulated HUVECs | HUVEC | 6.8 |

Experimental Protocols

Detailed methodologies for key experiments cited in the evaluation of this compound are provided below.

In Vitro VEGFR-2 Kinase Inhibition Assay (ELISA-based)

This assay directly measures the ability of this compound to inhibit the enzymatic activity of VEGFR-2.

Materials:

-

Recombinant human VEGFR-2 kinase

-

96-well plates pre-coated with a kinase substrate (e.g., poly(Glu, Tyr) 4:1)

-

This compound

-

ATP

-

Anti-phosphotyrosine antibody conjugated to horseradish peroxidase (HRP)

-

TMB (3,3’,5,5’-Tetramethylbenzidine) substrate

-

Stop solution (e.g., 2N H₂SO₄)

-

Assay buffer

-

Wash buffer

-

Microplate reader

Procedure:

-

Plate Preparation: Use a 96-well plate pre-coated with the VEGFR-2 substrate.

-

Inhibitor Addition: Prepare serial dilutions of this compound in assay buffer and add to the wells. Include a vehicle control (e.g., DMSO) and a no-inhibitor control.

-

Kinase Reaction Initiation: Add recombinant human VEGFR-2 kinase to the wells, followed by the addition of ATP to initiate the phosphorylation reaction.

-

Incubation: Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes).

-

Washing: Wash the plate multiple times with wash buffer to remove unbound reagents.

-

Detection Antibody: Add the HRP-conjugated anti-phosphotyrosine antibody to each well and incubate at room temperature.

-

Washing: Repeat the washing step to remove unbound antibody.

-

Substrate Addition: Add TMB substrate to each well and incubate in the dark until a color change is observed.

-

Stopping the Reaction: Add the stop solution to each well.

-

Data Acquisition: Measure the absorbance at 450 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value.

Cellular VEGFR-2 Phosphorylation Assay (Western Blot)

This assay assesses the ability of this compound to inhibit VEGFR-2 autophosphorylation within a cellular context.

Materials:

-

Human Umbilical Vein Endothelial Cells (HUVECs) or other VEGFR-2 expressing cells

-

Cell culture medium and supplements

-

This compound

-

Recombinant human VEGF-A

-

Lysis buffer containing phosphatase and protease inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% BSA in TBST)

-

Primary antibodies (anti-phospho-VEGFR-2, anti-total-VEGFR-2)

-

HRP-conjugated secondary antibody

-

ECL (Enhanced Chemiluminescence) substrate

-

Chemiluminescence imaging system

Procedure:

-

Cell Culture and Starvation: Culture HUVECs to near confluency. Serum-starve the cells overnight to reduce basal receptor phosphorylation.

-

Inhibitor Treatment: Pre-treat the cells with various concentrations of this compound for a specified time (e.g., 1-2 hours).

-

VEGF Stimulation: Stimulate the cells with recombinant human VEGF-A for a short period (e.g., 5-10 minutes) to induce VEGFR-2 phosphorylation.

-

Cell Lysis: Wash the cells with cold PBS and lyse them with lysis buffer.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE and Western Blot: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.

-

Blocking and Antibody Incubation: Block the membrane with blocking buffer and then incubate with the primary antibody against phospho-VEGFR-2. Subsequently, probe with an HRP-conjugated secondary antibody.

-

Detection: Add ECL substrate and visualize the bands using a chemiluminescence imaging system.

-

Stripping and Re-probing: Strip the membrane and re-probe with an antibody against total VEGFR-2 to ensure equal protein loading.

-

Densitometry Analysis: Quantify the band intensities to determine the level of VEGFR-2 phosphorylation relative to the total VEGFR-2.

Cell Proliferation Assay (MTT Assay)

This assay measures the effect of this compound on the proliferation and viability of cancer cells.

Materials:

-

Cancer cell line (e.g., U-118MG)

-

96-well plates

-

Cell culture medium

-

This compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or acidified isopropanol)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.[8]

-

Compound Treatment: Treat the cells with a range of concentrations of this compound.[8]

-

Incubation: Incubate the plate for 48-72 hours.[8]

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to convert MTT to formazan (B1609692) crystals.[9]

-

Solubilization: Add the solubilization solution to dissolve the formazan crystals.[6][9]

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.[6]

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value.

Mandatory Visualizations

The following diagrams, created using the DOT language, illustrate key concepts and workflows.

Conclusion

This compound is a potent multi-targeted tyrosine kinase inhibitor with significant activity against VEGFR-2. Its ability to disrupt key signaling pathways involved in angiogenesis and tumor cell proliferation underscores its potential as a valuable tool in cancer research and drug development. The data and protocols presented in this guide provide a comprehensive resource for scientists and researchers working with this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. SU14813: a novel multiple receptor tyrosine kinase inhibitor with potent antiangiogenic and antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. selleckchem.com [selleckchem.com]

- 5. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]

- 6. MTT assay overview | Abcam [abcam.com]

- 7. MTT assay protocol | Abcam [abcam.com]

- 8. researchgate.net [researchgate.net]

- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role - PMC [pmc.ncbi.nlm.nih.gov]

The Potent Inhibition of Platelet-Derived Growth Factor Receptor by SU14813: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract